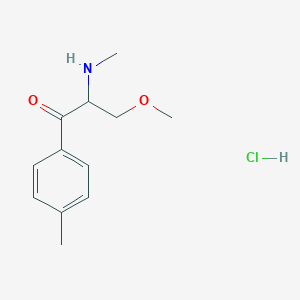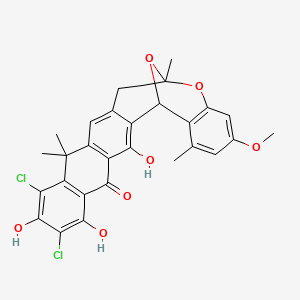
Bischloroanthrabenzoxocinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bischloroanthrabenzoxocinone is a chemical compound known for its selective inhibition of Type II fatty acid synthesis (FASII). This compound has shown significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . It is also known to inhibit agonist binding to Liver X receptors, which play a crucial role in cholesterol homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bischloroanthrabenzoxocinone is typically synthesized through a series of chemical reactions involving the formation of its hexacyclic aromatic ketone structure. The synthesis involves the use of various reagents and catalysts to achieve the desired molecular configuration. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in controlled environments to maintain consistency and quality. Solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used in the production process .
Chemical Reactions Analysis
Types of Reactions: Bischloroanthrabenzoxocinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like chlorine and bromine are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Bischloroanthrabenzoxocinone has several scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies related to fatty acid synthesis and enzyme inhibition.
Biology: Investigated for its antibacterial properties and its role in inhibiting bacterial growth.
Medicine: Explored for its potential as a novel antibiotic due to its ability to inhibit Type II fatty acid synthesis.
Mechanism of Action
Bischloroanthrabenzoxocinone exerts its effects by inhibiting Type II fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death. The compound also inhibits agonist binding to Liver X receptors, which regulate cholesterol efflux from cells. This dual mechanism makes it a promising candidate for the development of new antibiotics and cholesterol-lowering agents .
Comparison with Similar Compounds
Anthrabenzoxocinone: Another hexacyclic aromatic ketone with similar antibacterial properties.
Chloroanthrabenzoxocinone: A related compound with slight structural differences but similar biological activity.
Uniqueness: Bischloroanthrabenzoxocinone is unique due to its dual mechanism of action, targeting both fatty acid synthesis and Liver X receptors.
Properties
Molecular Formula |
C28H24Cl2O7 |
|---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one |
InChI |
InChI=1S/C28H24Cl2O7/c1-10-6-12(35-5)8-14-15(10)26-16-11(9-28(4,36-14)37-26)7-13-17(22(16)31)23(32)18-19(27(13,2)3)20(29)25(34)21(30)24(18)33/h6-8,26,31,33-34H,9H2,1-5H3 |
InChI Key |
ZGJMIZXNGYVIRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3C4=C(C5=C(C=C4CC(O3)(O2)C)C(C6=C(C5=O)C(=C(C(=C6Cl)O)Cl)O)(C)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide](/img/structure/B10764380.png)
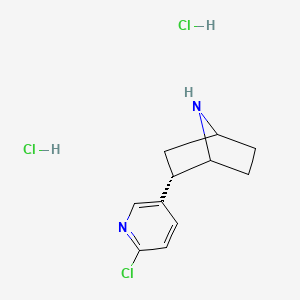

![6-[(2,2-Diphenylethyl)amino]-9-{(2R,3R,4S,5S)-5-[(ethylamino)carbonyl]-3,4-dihydroxytetrahydro-2-furanyl}-N-{2-[({[1-(2-pyridinyl)-4-piperidinyl]amino}carbonyl)amino]ethyl}-9H-purine-2-carboxamide](/img/structure/B10764412.png)
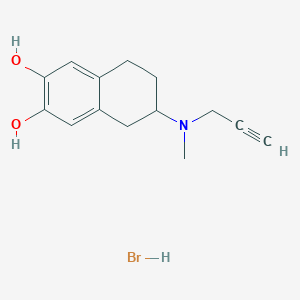
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B10764429.png)
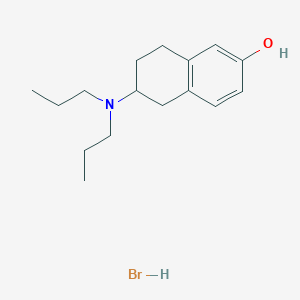
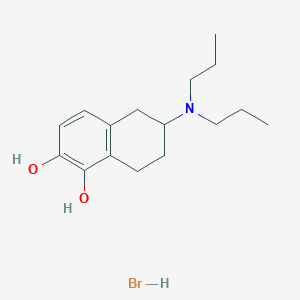
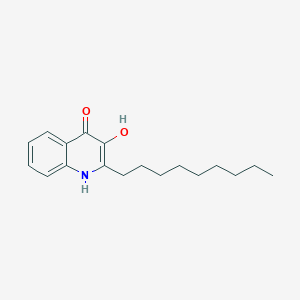
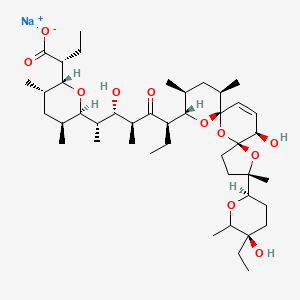

![(1R,17R)-8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one](/img/structure/B10764482.png)
